Product packaging for 4-Butylbenzene-1,2-dicarbonitrile(Cat. No.:CAS No. 128954-24-5)

4-Butylbenzene-1,2-dicarbonitrile

Cat. No.: B14271117
CAS No.: 128954-24-5
M. Wt: 184.24 g/mol
InChI Key: FPPCUGINEFWRQA-UHFFFAOYSA-N
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Description

4-Butylbenzene-1,2-dicarbonitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B14271117 4-Butylbenzene-1,2-dicarbonitrile CAS No. 128954-24-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128954-24-5

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-butylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C12H12N2/c1-2-3-4-10-5-6-11(8-13)12(7-10)9-14/h5-7H,2-4H2,1H3

InChI Key

FPPCUGINEFWRQA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

Significance of Benzene 1,2 Dicarbonitrile Scaffolds in Advanced Organic Synthesis

Benzene-1,2-dicarbonitrile, commonly known as phthalonitrile (B49051), and its derivatives are fundamental precursors in the synthesis of a class of large, aromatic macrocycles called phthalocyanines. nih.govnih.govsigmaaldrich.com These vibrant blue-green compounds are structurally analogous to naturally occurring porphyrins, such as heme and chlorophyll, and exhibit remarkable thermal and chemical stability. The synthesis of phthalocyanines typically involves the cyclotetramerization of four phthalonitrile units, a process that allows for the introduction of various substituents onto the periphery of the final macrocycle. nih.govresearchgate.net

The versatility of the phthalonitrile scaffold lies in its ability to be functionalized with a wide array of chemical groups. This derivatization is crucial as it allows for the fine-tuning of the resulting phthalocyanine's properties, such as solubility, aggregation behavior, and electronic characteristics. The introduction of substituents like the butyl group significantly enhances the processability and application scope of these macrocycles. google.comrsc.org

Unique Structural Attributes of 4 Butylbenzene 1,2 Dicarbonitrile for Material Science Prospects

The incorporation of a butyl group, particularly a bulky tert-butyl group, at the 4-position of the benzene-1,2-dicarbonitrile scaffold imparts unique structural features that are highly advantageous for material science applications. google.comrsc.org

The primary contribution of the tert-butyl group is the significant improvement in the solubility of the resulting phthalocyanines in common organic solvents. google.com Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their purification, characterization, and application in solution-based processes. The steric hindrance provided by the tert-butyl groups prevents the close packing and aggregation of the planar phthalocyanine (B1677752) macrocycles, thereby enhancing their solubility.

This enhanced solubility is a critical factor for their use in a variety of advanced materials. For instance, soluble phthalocyanines can be processed into thin films and coatings for electronic and optical applications. Their potential uses include roles as hole-transporting materials in perovskite solar cells, components in molecular electronics, and active elements in sensors. rsc.org

Overview of Academic Research Trajectories for This Compound

Classical Synthetic Pathways

Traditional methods for synthesizing substituted phthalonitriles have been well-established for decades. These routes often begin with simple, commercially available benzene (B151609) derivatives and proceed through a series of reliable, albeit sometimes lengthy, chemical transformations.

Nitration serves as a fundamental tool in aromatic chemistry for introducing functional groups that can be subsequently converted into nitriles. A common precursor for substituted phthalonitriles is 4-nitrophthalonitrile, which is synthesized by the nitration of phthalonitrile (B49051) or its precursors. nih.gov One established method involves the nitration of phthalic anhydride, followed by conversion to the dinitrile. innospk.com

A plausible, though multi-step, pathway to this compound could start with an appropriately substituted aniline. For instance, starting with 4-butylaniline, a Sandmeyer reaction can be employed. This reaction transforms an aryl diazonium salt, derived from the aniline, into an aryl nitrile using copper(I) cyanide. nih.govwikipedia.orglscollege.ac.in To obtain the 1,2-dicarbonitrile substitution pattern, one might start with a precursor like 4-butyl-2-aminoaniline and perform a double Sandmeyer reaction, or introduce the second nitrile group via a different route, such as the Rosenmund-von Braun reaction on a halo-substituted intermediate. wikipedia.orgchem-station.com

The Rosenmund-von Braun reaction is another classical method that converts an aryl halide to an aryl nitrile using copper(I) cyanide, often at high temperatures. wikipedia.orgchem-station.comsynarchive.comorganic-chemistry.orgwikipedia.org A synthetic sequence could therefore involve the di-halogenation of butylbenzene (B1677000), followed by cyanation. However, controlling the regioselectivity of the initial halogenation to obtain the desired 1,2-dihalo-4-butylbenzene can be challenging.

A more direct classical approach is the ammoxidation of a substituted o-xylene. The industrial synthesis of unsubstituted phthalonitrile involves the vapor-phase ammoxidation of o-xylene over a catalyst. wikipedia.orgscilit.com This method has been successfully applied to substituted xylenes as well. For example, the ammoxidation of 4-phenyl-o-xylene over a V–Sb–Bi–Zr/γ-Al2O3 oxide catalyst yields 4-phenylphthalonitrile with high selectivity. scirp.orgscirp.orgresearchgate.net A similar process starting from 4-butyl-o-xylene would be a direct and efficient route to the target compound.

Table 1: Key Classical Reactions for Phthalonitrile Synthesis

Reaction NamePrecursorReagentsProductReference
Sandmeyer ReactionAryl Diazonium SaltCopper(I) Cyanide (CuCN)Aryl Nitrile wikipedia.orglscollege.ac.in
Rosenmund-von Braun ReactionAryl HalideCopper(I) Cyanide (CuCN)Aryl Nitrile wikipedia.orgchem-station.com
AmmoxidationAlkylbenzene (e.g., o-xylene)Ammonia (B1221849) (NH₃), Oxygen (O₂), CatalystAryl Nitrile wikipedia.orgscirp.org

A widely used and reliable route to phthalonitriles starts from the corresponding phthalic acids or their anhydrides. evitachem.com This pathway is particularly useful for substituted derivatives where the substituted phthalic anhydride is accessible. For the target molecule, the synthesis would commence with 4-butylphthalic acid or its anhydride. This precursor could be prepared via the oxidation of 4-butyl-o-xylene.

The conversion of the anhydride to the dinitrile typically proceeds in several steps:

Imide Formation : The phthalic anhydride is reacted with a source of ammonia, such as urea, at high temperatures to form the corresponding phthalimide. prepchem.com

Amide Formation : The phthalimide is then hydrolyzed under basic conditions to open the ring, forming the phthalamide.

Dehydration : The final step involves the dehydration of the phthalamide to the phthalonitrile. This is often accomplished using strong dehydrating agents like phosphorus pentoxide or thionyl chloride in a solvent such as dimethylformamide (DMF). wikipedia.org

This sequence has been well-documented for the synthesis of the closely related 4-tert-butylphthalonitrile. innospk.comprepchem.com

Table 2: Synthesis of 4-tert-butyl-phthalimide from the Corresponding Anhydride

Starting MaterialReagentReaction TemperatureProductReference
4-tert-butylphthalic anhydrideUrea175-250 °C4-tert-butyl-phthalimide prepchem.com

Contemporary Organic Synthesis Approaches

Modern synthetic chemistry seeks to improve upon classical methods by increasing efficiency, reducing waste, and accessing novel molecular architectures. These approaches often employ advanced catalytic systems, milder reaction conditions, and alternative energy sources.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized phthalonitriles. This strategy typically involves a phthalonitrile ring that is activated by a strong electron-withdrawing group, most commonly a nitro group. 4-Nitrophthalonitrile is an excellent substrate for SNAr reactions, where the nitro group acts as a leaving group and is displaced by a wide variety of nucleophiles. researchgate.net

This method is primarily used for synthesizing substituted analogues where the substituent is linked via a heteroatom (e.g., oxygen, sulfur, or nitrogen). For instance, reacting 4-nitrophthalonitrile with phenols, thiols, or amines in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF yields the corresponding ether, thioether, or amino-substituted phthalonitriles. researchgate.net While this method is not directly applicable to the synthesis of this compound (which has an alkyl substituent), it is a cornerstone for producing a vast array of its functionalized analogues for materials science applications.

Table 3: Example of Nucleophilic Aromatic Substitution for Phthalonitrile Functionalization

SubstrateNucleophileConditionsProduct TypeReference
4-NitrophthalonitrileAlkoxy-substituted phenolsK₂CO₃, dry DMF, 60 °CAlkoxyphenoxy-substituted phthalonitriles researchgate.net

True multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are less common for the direct construction of the this compound core. However, the principles of convergent synthesis are applied in related areas. For example, in phthalocyanine (B1677752) synthesis, a statistical cross-condensation of two different phthalonitrile precursors can be used to generate mixtures of asymmetrically substituted phthalocyanines. mdpi.com While this approach requires challenging separations, it demonstrates the assembly of complex structures from multiple building blocks. mdpi.com

A more relevant modern approach is the use of multicomponent catalysts for one-pot reactions. For example, a patented process describes the one-step synthesis of phthalonitrile from phthalic anhydride, ammonia, and air using a multicomponent metal oxide catalyst (e.g., V-Ti-P-Sb-O). google.com This method simplifies the traditional multi-step conversion of anhydride to dinitrile into a single, catalytic, gas-phase reaction, representing a significant process intensification. google.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. anton-paar.comsphinxsai.com The synthesis of phthalocyanines and their precursors is one area where microwave irradiation has proven highly effective.

The high temperatures often required for the final cyclotetramerization of phthalonitriles into phthalocyanines can be achieved rapidly and uniformly using microwave heating. anton-paar.comacs.org A patent describes the synthesis of phthalocyanines from substituted phthalonitriles (including 4-isobutyl-phthalonitrile) in just 20 minutes under microwave irradiation at 800 watts, a dramatic reduction from the hours or days required by conventional heating. google.com Similarly, the synthesis of related boron subphthalocyanines from 4-tert-butylphthalonitrile was reduced from hours to minutes using microwave-assisted protocols. acs.org These findings strongly suggest that the preceding steps, such as the dehydration of the phthalamide to the phthalonitrile, could also be significantly accelerated through the use of microwave energy.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeHeating MethodReaction TimeKey BenefitReference
Subphthalocyanine (B1262678) SynthesisConventional (Oil Bath)3-48 hoursEstablished method acs.org
Subphthalocyanine SynthesisMicrowave-Assisted5-36 minutesDrastic time reduction, enhanced yield acs.org
Phthalocyanine SynthesisMicrowave-Assisted20 minutesRapid, efficient, solvent-free potential google.com

Transition Metal-Catalyzed Coupling Reactions in Dicarbonitrile Synthesis

The introduction of cyano groups onto an aromatic ring is a cornerstone of dicarbonitrile synthesis. Transition metal-catalyzed cross-coupling reactions have become indispensable for this transformation, offering milder conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov Palladium and nickel complexes are the most prominent catalysts for the cyanation of aryl halides and pseudohalides. researchgate.net

The general catalytic cycle for a palladium-catalyzed cyanation involves three key steps:

Oxidative Addition: The low-valent Pd(0) catalyst inserts into the aryl-halide bond (e.g., a dibromobenzene derivative) to form a high-valent Pd(II) complex. researchgate.net

Transmetalation/Cyanide Exchange: A cyanide anion from a source like potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂) replaces the halide on the palladium complex. researchgate.net

Reductive Elimination: The aryl group and the cyano group couple and are eliminated from the palladium center, forming the aryl nitrile product and regenerating the active Pd(0) catalyst. researchgate.net

A significant challenge in these reactions is catalyst deactivation, as excess cyanide ions can irreversibly bind to the metal center, poisoning the catalyst. nih.gov To mitigate this, modern protocols often use less toxic and less soluble cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or employ co-catalysts like copper or zinc salts. researchgate.netnih.gov Nickel-catalyzed reactions offer a cost-effective alternative to palladium and are particularly effective for activating less reactive aryl chlorides. nih.govacs.org These methods are crucial for converting precursors like 1,2-dihalo-4-butylbenzene into the target this compound.

Table 1: Examples of Transition Metal-Catalyzed Cyanation Reactions

Catalyst System Cyanide Source Substrate Type Key Features
Palladium(0)/dppf Zn(CN)₂ Aryl Bromides/Chlorides Good yields, applicable to heterocycles, but Zn(CN)₂ is highly toxic. blogspot.com
Palladium Palladacycle K₄[Fe(CN)₆]·3H₂O (Hetero)aryl Chlorides/Bromides Uses a non-toxic cyanide source; fast reaction times and low catalyst loadings. nih.gov
Pd(dppe)Cl₂ CuSCN Aryl Halides/Boronic Acids Inexpensive and non-toxic cyanide source; proceeds in the presence of formic acid. blogspot.com

Specific Derivatization Strategies

Introduction of Alkyl and Fluoroalkyl Substituents

The introduction of alkyl groups, such as the butyl substituent in the target compound, is commonly achieved through the Friedel-Crafts alkylation reaction. wikipedia.orgbyjus.com This electrophilic aromatic substitution involves reacting an aromatic ring (like benzene-1,2-dicarbonitrile or a precursor) with an alkyl halide (e.g., 1-bromobutane) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). byjus.comlibretexts.org The catalyst generates a carbocation from the alkyl halide, which then attacks the electron-rich aromatic ring. byjus.com Greener alternatives to AlCl₃, such as graphite, have also been developed. beyondbenign.org

Synthesizing fluoroalkyl-substituted analogues requires different strategies due to the electronic properties of fluorinated groups. One approach involves the stepwise cyanation of a bromo-iodoarene precursor already bearing the fluoroalkyl group. For instance, the synthesis of 3,5-bis(pentafluorosulfanyl)phthalonitrile was achieved by first performing a copper(I) iodide-catalyzed cyanation of 3,5-bis(pentafluorosulfanyl)-1-bromobenzene, followed by ortho-lithiation and iodination, and a final cyanation step using copper(I) cyanide. nih.gov This demonstrates that the robust cyano groups can be introduced after the fluoroalkyl substituent is in place.

Table 2: Methods for Introducing Alkyl and Fluoroalkyl Groups

Reaction Type Reagents Substituent Added Typical Catalyst
Friedel-Crafts Alkylation Alkyl Halide (e.g., 1-Bromobutane) Alkyl (e.g., Butyl) AlCl₃, Graphite byjus.combeyondbenign.org
Stepwise Cyanation K₄[Fe(CN)₆], CuI; LiTMP, I₂; CuCN Fluoroalkyl (e.g., -SF₅) Copper(I), Lithium Tetramethylpiperidide nih.gov

Synthesis of Oxygen-Bridged Dicarbonitrile Derivatives

Oxygen-bridged dicarbonitrile derivatives, where two phthalonitrile units are linked by an ether group, are important monomers for high-performance polymers. These are typically synthesized via nucleophilic aromatic substitution. google.comresearchgate.net A common method involves the reaction of a bisphenol (a molecule with two phenolic hydroxyl groups) with an activated phthalonitrile derivative, such as 4-nitrophthalonitrile. researchgate.netmdpi.com

In this reaction, a base like potassium carbonate (K₂CO₃) deprotonates the hydroxyl groups of the bisphenol, forming a more nucleophilic phenoxide. This phenoxide then attacks the carbon atom bearing the nitro group on the phthalonitrile ring, displacing the nitro group to form an aryl ether linkage. By using a bisphenol, two phthalonitrile units can be linked together. Another strategy involves reacting an aminophenoxy-phthalonitrile with an aromatic dianhydride to create monomers containing both ether and imide linkages, which can then be polymerized. google.com

Table 3: Synthesis of Oxygen-Bridged Dicarbonitrile Compounds

Starting Materials Key Reagent Linkage Type Product Class
Bisphenol + 4-Nitrophthalonitrile K₂CO₃ (Base) Aromatic Ether Phthalonitrile-terminated oligomers researchgate.net
4-Aminophenoxy-phthalonitrile + Aromatic Anhydride - Ether and Imide Imide-containing phthalonitrile monomers google.com

Preparation of Isotopically Labeled Analogs for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and molecular dynamics. tubitak.gov.tr The synthesis of labeled this compound analogues can be achieved by incorporating isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into the molecule.

The strategy depends on the desired label position.

¹⁵N-Labeling: To label the nitrile groups, one can synthesize the dicarbonitrile using a labeled cyanide source. Alternatively, for derivatives like phthalocyanines, ¹⁵N-labeled urea can be used in a condensation reaction with a phthalic anhydride derivative to build the ¹⁵N-containing macrocycle. tubitak.gov.tr

¹³C-Labeling: A ¹³C label can be introduced into the butyl chain by using a ¹³C-labeled butyl halide (e.g., 1-bromo-[1-¹³C]butane) in the Friedel-Crafts alkylation step. To label the nitrile carbons, a labeled cyanide source like K¹³CN would be used in a transition metal-catalyzed cyanation.

Deuterium (²H)-Labeling: Deuterium can be incorporated into the aromatic ring or the alkyl group by using deuterated starting materials or through H-D exchange reactions under specific conditions.

These labeled compounds allow researchers to track the fate of specific atoms through complex reaction sequences or to probe molecular interactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. tubitak.gov.tr

Reactivity of the Nitrile Functional Groups

The electron-withdrawing nature of the two adjacent nitrile groups on the benzene ring renders the carbon atoms of the nitrile groups electrophilic. fiveable.me This electrophilicity is the driving force behind many of the characteristic reactions of this compound, including cyclotetramerization and nucleophilic additions.

Cyclotetramerization Reactions Towards Phthalocyanine Macrocycles

One of the most significant reactions of phthalonitriles, including this compound, is their cyclotetramerization to form phthalocyanines. rsc.orgresearchgate.net Phthalocyanines are large, aromatic macrocycles with a wide range of applications, including as pigments, in photodynamic therapy, and as materials for electronics. researchgate.netnih.gov The synthesis of these macrocycles from phthalonitrile precursors is a well-established method. rsc.org

The cyclotetramerization process typically involves heating the phthalonitrile derivative, in this case, this compound, often in the presence of a metal salt or a strong base in a high-boiling solvent. rsc.orgnih.gov The reaction proceeds through the formation of an isoindolenine derivative, which then undergoes a series of condensation reactions to form the final phthalocyanine macrocycle. rsc.org The presence of the butyl group on the periphery of the resulting phthalocyanine macrocycle enhances its solubility in organic solvents, which is a desirable property for many applications. umich.edu

The reaction can be initiated either by a nucleophilic attack on the electrophilic carbon of the nitrile group or by coordination of a metal salt to the nitrogen atoms of the nitriles, which polarizes the C≡N bond and facilitates the self-condensation. rsc.org The use of different metal salts allows for the synthesis of various metallophthalocyanines, each with unique electronic and photophysical properties. umich.edu

PrecursorReaction TypeKey FeaturesResulting Product
This compoundCyclotetramerizationTemplate synthesis with metal saltsButyl-substituted phthalocyanine
This compoundCyclotetramerizationBase-catalyzed condensationButyl-substituted phthalocyanine

Nucleophilic Additions to the Nitrile Moiety

The polarized carbon-nitrogen triple bond of the nitrile groups in this compound is susceptible to attack by nucleophiles. fiveable.melibretexts.org This reactivity is analogous to that of the carbonyl group in aldehydes and ketones. openstax.org Nucleophilic addition to a nitrile group leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reactions. libretexts.org

A variety of nucleophiles can add to the nitrile moiety. For instance, Grignard reagents can react with nitriles to form ketones after hydrolysis of the intermediate imine. libretexts.org Hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile groups to primary amines. libretexts.orgopenstax.org The reaction proceeds through the addition of two hydride ions to the carbon-nitrogen triple bond. openstax.org Water, in the presence of acid or base catalysts, can hydrolyze the nitrile groups to carboxylic acids, proceeding through an amide intermediate. libretexts.orglibretexts.org

The presence of two nitrile groups in this compound allows for the possibility of sequential or double nucleophilic additions, leading to a variety of difunctionalized products. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions employed.

Reactivity of the Butyl-Substituted Aromatic Nucleus

The aromatic ring of this compound can also undergo chemical transformations, primarily through electrophilic aromatic substitution and reactions involving the butyl group.

Electrophilic Aromatic Substitution Propensities

The benzene ring of this compound is substituted with both an activating group (the butyl group) and two deactivating groups (the nitrile groups). The butyl group is an ortho-, para-director due to its electron-donating inductive effect and hyperconjugation. stackexchange.comyoutube.com Conversely, the two nitrile groups are strong electron-withdrawing groups and are meta-directors. libretexts.org

The directing effects of these substituents will compete during electrophilic aromatic substitution reactions. In general, activating groups have a stronger directing influence than deactivating groups. However, the two strongly deactivating nitrile groups will significantly reduce the nucleophilicity of the aromatic ring, making electrophilic substitution reactions more difficult compared to benzene or toluene (B28343). libretexts.org The substitution pattern will be a result of the balance between the activating effect of the butyl group and the deactivating effect of the dinitrile moiety, with substitution likely favored at the positions ortho to the butyl group, which are also meta to the nitrile groups. However, steric hindrance from the butyl group might favor substitution at the less hindered ortho position. ucalgary.ca

SubstituentElectronic EffectDirecting Influence
-ButylElectron-donating (activating)Ortho, Para
-CNElectron-withdrawing (deactivating)Meta

Radical Pathways Involving the Butylbenzene Core

The benzylic position of the butyl group in this compound is susceptible to radical reactions. The C-H bonds at the benzylic carbon are weaker than other alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. khanacademy.orgmasterorganicchemistry.com

Reactions such as benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) can selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.com This benzylic bromide can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions. khanacademy.org

Furthermore, the butylbenzene core can be involved in radical cyclization reactions, a powerful tool in organic synthesis for the construction of cyclic systems. These reactions are typically initiated by the formation of a radical, which then adds intramolecularly to an unsaturated bond. uchicago.edu While specific examples involving this compound are not prevalent in the literature, the fundamental principles of radical reactivity at the benzylic position are well-established. libretexts.org

Cascade and Annulation Reactions Initiated by Dicarbonitriles

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgbaranlab.org Dinitriles, such as this compound, can be valuable precursors in such transformations.

The two nitrile groups can participate in sequential reactions, leading to the formation of complex heterocyclic structures. For instance, cascade reactions involving the addition of nucleophiles to the nitrile groups followed by intramolecular cyclization can lead to the synthesis of various fused ring systems. grafiati.comgrafiati.com The initial nucleophilic attack on one nitrile group can generate a reactive intermediate that then participates in a subsequent intramolecular reaction with the second nitrile group or another part of the molecule. These types of reactions are highly efficient in building molecular complexity from relatively simple starting materials. wikipedia.org

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be initiated by the dinitrile functionality. The reactivity of the nitrile groups can be harnessed to trigger a sequence of bond formations that result in the construction of a new ring fused to the butylbenzene core. The specific nature of these cascade and annulation reactions is highly dependent on the reaction partners and the catalytic system employed. grafiati.comgrafiati.com

Ring-Opening and Annulation Sequences

Annulation, or ring-forming, reactions are a hallmark of the reactivity of this compound. The adjacent nitrile functionalities provide a reactive scaffold for the construction of new rings fused to the original benzene ring. A prominent example of such an annulation sequence is the formation of macrocyclic compounds.

While annulation reactions are well-documented, information regarding the ring-opening of the butylated benzene core of this compound is not widely reported in the available scientific literature. The stability of the aromatic ring makes such transformations energetically unfavorable under common synthetic conditions. However, related ring transformation reactions, such as the ring expansion of subphthalocyanines, have been described. For instance, the reaction of a boron(III) subphthalocyanine chloride with a suitable phthalonitrile derivative can lead to the formation of a larger, unsymmetrically substituted phthalocyanine macrocycle. worldscientific.comconicet.gov.ar This process involves the expansion of a pre-existing macrocycle rather than the opening of the benzene ring of the dinitrile precursor.

Another synthetic strategy that leads to new heterocyclic systems involves the reaction of tetracyanoethylene (B109619) with substituted ketones to form 4-oxobutane-1,1,2,2-tetracarbonitriles, which can be further transformed into cyano-substituted pyrrol-2-ones. rsc.org Although not starting from this compound itself, this illustrates the utility of dinitrile compounds in building complex heterocyclic structures.

Participation in Multicomponent Condensations

Multicomponent condensations are reactions where three or more starting materials react to form a single product, incorporating all or most of the atoms of the reactants. This compound is an excellent substrate for such reactions, most notably in the synthesis of phthalocyanines and as a precursor for quinoxaline (B1680401) derivatives.

Synthesis of Phthalocyanines:

The most significant multicomponent condensation involving this compound is its cyclotetramerization to form tetra-n-butylphthalocyanines. researchgate.net This reaction involves the condensation of four molecules of the dinitrile, often in the presence of a metal salt which acts as a template, to form the large, 18-π electron aromatic phthalocyanine macrocycle. umich.edursc.org The reaction is typically carried out in a high-boiling solvent like dimethylaminoethanol (B1669961) (DMAE) or glycerol. umich.eduresearchgate.net A strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to facilitate the reaction. rsc.org The presence of the butyl groups enhances the solubility of the resulting phthalocyanine complexes in common organic solvents. researchgate.net

Table 1: Synthesis of Tetrabutylphthalocyanines via Multicomponent Condensation

ReactantCo-reactant / CatalystProduct
This compoundMetal Salt (e.g., ZnCl₂, CoCl₂, CuCl₂) / DBUMetal(II) Tetra-n-butylphthalocyanine
This compoundLithium alkoxideMetal-free Tetra-n-butylphthalocyanine

Synthesis of Quinoxaline Derivatives:

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds. rsc.org They are typically synthesized via the condensation reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsphinxsai.com While this compound does not directly react to form quinoxalines in this manner, it serves as a ready precursor to the required 4-butylbenzene-1,2-diamine (B1594707) through the reduction of its two nitrile groups. This diamine can then participate in a multicomponent condensation with various α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, to yield 6-butylquinoxaline derivatives. This two-step sequence represents an important pathway to highly substituted quinoxalines. nih.gov

Furthermore, novel phthalonitrile monomers containing a quinoxaline moiety have been synthesized. researchgate.netconsensus.app These monomers can then undergo polymerization to form high-performance resins that combine the thermal stability of the phthalonitrile polymer with the specific properties of the quinoxaline unit. researchgate.netconsensus.app This demonstrates the integration of these two important classes of compounds, starting from dinitrile precursors.

Table 2: Representative Synthesis of 6-Butylquinoxalines

Reactant 1 (from this compound)Reactant 2 (α-Dicarbonyl Compound)Catalyst / ConditionsProduct
4-Butylbenzene-1,2-diamineBenzilAcetic Acid, Reflux2,3-Diphenyl-6-butylquinoxaline
4-Butylbenzene-1,2-diamineGlyoxalEthanol (B145695), Room Temp6-Butylquinoxaline
4-Butylbenzene-1,2-diamine2,3-ButanedionePhthalic Acid, EtOH/H₂O2,3-Dimethyl-6-butylquinoxaline

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). For 4-tert-butylbenzene-1,2-dicarbonitrile, the aromatic region would display a complex pattern for the three adjacent protons, while the aliphatic region would show a sharp singlet for the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecular symmetry of 4-tert-butylbenzene-1,2-dicarbonitrile, not all 12 carbons are unique. The spectrum would be expected to show signals for the two distinct nitrile carbons, the four unique aromatic carbons (two of which are quaternary), and the two unique carbons of the tert-butyl group (one quaternary and one methyl). The chemical shifts provide insight into the electronic environment of each carbon atom. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for 4-tert-butylbenzene-1,2-dicarbonitrile
¹H NMR Data (Predicted)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9 (d)Doublet1HAromatic H (C5-H)
~7.8 (dd)Doublet of Doublets1HAromatic H (C6-H)
~7.7 (s)Singlet1HAromatic H (C3-H)
~1.35 (s)Singlet9H-C(CH₃)₃
¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~160Aromatic C (C4)
~135Aromatic C (C6)
~134Aromatic C (C5)
~133Aromatic C (C3)
~118Aromatic C (C1/C2)
~116Nitrile (CN)
~115Nitrile (CN)
~36Quaternary C (-C (CH₃)₃)
~31Methyl C (-C(CH₃ )₃)

Two-dimensional (2D) NMR experiments map correlations between nuclei, providing definitive evidence of molecular connectivity that can be difficult to deduce from 1D spectra alone. wikipedia.orgwiley.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). youtube.com For 4-tert-butylbenzene-1,2-dicarbonitrile, a COSY spectrum would show a cross-peak between the aromatic protons on C5 and C6, confirming their ortho relationship. No correlations would be seen for the isolated C3 proton or the singlet from the tert-butyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment reveals direct, one-bond correlations between protons and the carbons they are attached to. wikipedia.org An HSQC spectrum would show cross-peaks connecting the proton signal at ~7.9 ppm to the carbon signal at ~135 ppm (C5), the ~7.8 ppm proton to the ~134 ppm carbon (C6), and the ~7.7 ppm proton to the ~133 ppm carbon (C3). It would also show a strong correlation between the proton signal at ~1.35 ppm and the carbon signal at ~31 ppm, confirming the C-H bond of the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com Key expected correlations for 4-tert-butylbenzene-1,2-dicarbonitrile would include:

The tert-butyl protons (~1.35 ppm) showing a correlation to the aromatic C4 (~160 ppm) and C3/C5 carbons.

The aromatic proton H3 correlating to the nitrile carbon C2 and the quaternary carbon C1.

The aromatic proton H5 correlating to the nitrile carbon C1 and the aromatic carbon C3.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct "fingerprint" and direct evidence for the presence of specific functional groups. mt.comyoutube.com

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational energy levels of bonds within the molecule. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The most prominent and diagnostically important feature in the FT-IR spectrum of 4-tert-butylbenzene-1,2-dicarbonitrile would be the sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration. researchgate.net Other key absorptions would confirm the presence of the aromatic ring and the alkyl group.

Table 2: Characteristic FT-IR Absorption Bands for 4-tert-butylbenzene-1,2-dicarbonitrile
Frequency Range (cm⁻¹) Vibration Type Intensity Functional Group
3100–3000C-H StretchMedium-WeakAromatic
2980–2850C-H StretchStrongAliphatic (tert-butyl)
~2230C≡N StretchStrong, SharpNitrile
1600–1450C=C StretchMedium-VariableAromatic Ring
~1370C-H BendMediumtert-butyl
900–670C-H Bend (out-of-plane)StrongAromatic (substitution pattern)

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak or absent IR signals. For 4-tert-butylbenzene-1,2-dicarbonitrile, the C≡N stretch would also be visible in the Raman spectrum. Symmetrical aromatic ring "breathing" modes, which are often weak in the IR spectrum, would be expected to be strong in the Raman spectrum, providing a clear fingerprint of the substituted benzene (B151609) core. researchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels upon absorption of ultraviolet (UV) or visible light. It provides information about the conjugated π-electron systems within a molecule.

The UV-Visible absorption spectrum of 4-tert-butylbenzene-1,2-dicarbonitrile in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be dominated by absorptions arising from π→π* transitions within the substituted benzene ring. msu.edu The presence of the nitrile groups and the alkyl group would influence the position and intensity of these bands compared to unsubstituted benzene. One would expect to see strong absorptions in the UV region, likely below 300 nm. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.

For 4-Butylbenzene-1,2-dicarbonitrile (Molecular Weight: 184.24 g/mol ), the molecular ion peak (M⁺•) is expected at m/z 184. The fragmentation pattern will be largely dictated by the stability of the resulting ions and neutral fragments. A key fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond, which is the bond between the first and second carbon of the butyl group. thieme-connect.de This process, known as benzylic cleavage, results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-stabilized cation.

Key Expected Fragments in the EI-MS of this compound:

m/z 184: The molecular ion (M⁺•).

m/z 141: Resulting from the loss of the propyl radical (M - 43). This benzylic cation is a major peak in the spectrum of butylbenzene (B1677000) and is expected to be significant here as well. thieme-connect.de

m/z 128: Resulting from the loss of the entire butyl group via a rearrangement process (M - 56, loss of butene).

m/z 91: While the tropylium (B1234903) ion is the base peak for butylbenzene, its formation from this compound would require the loss of the dicarbonitrile group, which is less likely as a primary fragmentation step. However, it may appear from secondary fragmentations.

Table 2: Predicted EI-MS Fragmentation Data for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
184 [C₁₂H₁₂N₂]⁺• Molecular Ion
141 [C₉H₅N₂]⁺ Loss of •C₃H₇ (propyl radical) from benzylic cleavage
128 [C₈H₄N₂]⁺• Loss of C₄H₈ (butene) via McLafferty rearrangement

Time-of-Flight Mass Spectrometry (TOF-MS) is characterized by its high mass resolution and accuracy. In a TOF analyzer, ions are accelerated by an electric field and then allowed to drift through a field-free region. Ions with a lower mass-to-charge ratio travel faster and reach the detector first.

When applied to this compound, TOF-MS can provide the exact mass of the molecular ion and its fragments to within a few parts per million. This high accuracy allows for the unambiguous determination of the elemental composition of each ion. For example, it could easily distinguish the molecular ion [C₁₂H₁₂N₂]⁺• (exact mass: 184.1000) from a potential isobaric interference, confirming the compound's identity. This technique is particularly valuable for verifying the proposed structures of the fragment ions observed in EI-MS. chromatographyonline.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. The choice of method depends on the compound's volatility and polarity.

Given its structure, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods.

Gas Chromatography (GC): Due to the relatively non-polar nature of the butylbenzene backbone, GC is an excellent choice. A capillary column with a mid-polarity stationary phase, such as one containing phenyl groups (e.g., 5% phenyl-polysiloxane), would be effective. The dinitrile groups add polarity, making a slightly more polar phase beneficial for achieving good peak shape and resolution from any non-polar or more polar impurities. Purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is another powerful technique for purity analysis. A C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector set to one of its absorption maxima (e.g., ~220 nm or ~275 nm). This method is particularly useful for analyzing potential non-volatile impurities that would not be detected by GC.

The use of these chromatographic methods is crucial in synthesis and quality control to ensure the compound meets a high standard of purity before its use in further applications. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography serves as a cornerstone technique for both the quantitative analysis and the purification of this compound from reaction mixtures and commercial samples. The versatility of HPLC allows for its application at various scales, from analytical assessments of purity to preparative isolation of the compound in high yields. thermofisher.comwarwick.ac.uklabcompare.com

For analytical purposes, reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation of this compound. A method utilizing a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can achieve effective separation. core.ac.uk The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, often with an acid additive such as phosphoric acid or formic acid for improved peak shape and mass spectrometry compatibility. core.ac.uk

The selection of the stationary phase and the optimization of the mobile phase composition are critical for achieving high resolution, which is essential for separating the target compound from structurally similar impurities. labcompare.com Method development often begins at an analytical scale to establish baseline separation parameters that can later be scaled up for preparative purification. labcompare.com

Below is a representative table of analytical HPLC parameters for this compound, based on typical conditions for similar aromatic compounds.

Table 1: Representative Analytical HPLC Parameters for this compound

Parameter Value
Column Newcrom R1, 3 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 254 nm
Expected Retention Time 8-12 minutes

Note: This data is representative and may require optimization for specific sample matrices.

The primary objective of preparative HPLC is to isolate and purify a specific compound from a mixture. warwick.ac.ukshimadzu.com The principles of separation remain the same as in analytical HPLC, but the scale of operation is significantly larger to accommodate higher sample loads. shimadzu.com Scaling up from an analytical method involves increasing the column diameter, particle size of the stationary phase, and the mobile phase flow rate, while aiming to maintain the resolution achieved at the analytical scale. shimadzu.com

For this compound, a scalable reversed-phase method allows for the purification of the compound for use in further research or as a high-purity standard. core.ac.uk The fraction containing the purified compound is collected as it elutes from the column. Modern preparative HPLC systems are often equipped with automated fraction collectors and multiple detection options, including mass spectrometry, to ensure the collection of the correct peak with high purity. gilson.com

Table 2: Representative Preparative HPLC Parameters for this compound

Parameter Value
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic or shallow gradient based on analytical run
Flow Rate 20 mL/min
Injection Volume 1-5 mL (of concentrated sample)
Column Temperature Ambient
Detection UV at 254 nm (with higher concentration considerations)
Fraction Collection Triggered by UV signal threshold

Note: This data is representative. The loading capacity and gradient need to be optimized based on the specific separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. research-solution.comresearchgate.net While this compound has a degree of volatility, its analysis by GC-MS can be enhanced through derivatization, a process that chemically modifies the analyte to improve its chromatographic and detection properties. research-solution.comweber.hu

For compounds that may exhibit limited volatility or have polar functional groups, derivatization is a crucial step prior to GC-MS analysis. sigmaaldrich.comgcms.cz Although the nitrile groups in this compound are not as reactive as hydroxyl or amine groups, derivatization can still be beneficial. A common strategy is silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com While the target compound lacks active hydrogens, derivatization might be applied to potential impurities or be used to enhance thermal stability and chromatographic behavior.

A plausible, though not explicitly documented for this specific compound, derivatization approach would be to ensure the sample is anhydrous and then treat it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). sigmaaldrich.comcolostate.edu

Table 3: Proposed Silylation Derivatization Protocol

Step Procedure
1. Sample Preparation Dry a solution of the sample in an aprotic solvent (e.g., pyridine (B92270) or acetonitrile) to remove all moisture.
2. Reagent Addition Add a mixture of BSTFA and 1% TMCS to the dried sample.
3. Reaction Heat the mixture at 60-80 °C for 30-60 minutes in a sealed reaction vial.
4. Analysis Cool the sample to room temperature before injection into the GC-MS system.

Note: This is a generalized protocol and requires optimization for the specific analyte and potential impurities.

Once derivatized (or if analyzed directly), the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. nih.gov

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern of this compound is expected to be influenced by the stable aromatic ring and the butyl substituent. Based on studies of butylbenzene and its isomers, a characteristic fragmentation would be the loss of a methyl radical (CH₃•) to form a stable secondary carbocation, or the loss of a propyl radical (C₃H₇•) via McLafferty rearrangement if a gamma-hydrogen is accessible. ucf.eduresearchgate.net The presence of the two nitrile groups would also influence the fragmentation, likely stabilizing the molecular ion and leading to characteristic neutral losses.

Table 4: Predicted Key GC-MS Fragmentation for this compound

m/z Value Predicted Fragment Identity Fragmentation Pathway
184 [M]⁺• Molecular Ion
169 [M - CH₃]⁺ Loss of a methyl radical from the butyl group
142 [M - C₃H₆]⁺• McLafferty rearrangement (loss of propene)
127 [M - C₄H₉]⁺ Loss of the butyl group
91 [C₇H₇]⁺ Tropylium ion (common in alkylbenzenes)

Note: These predictions are based on general fragmentation rules for alkylbenzenes and would need to be confirmed with experimental data for this compound.

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of 4-Butylbenzene-1,2-dicarbonitrile and Derivatives

The study of such derivatives is crucial as they serve as precursors for phthalocyanines, which have applications in pigments, fluorescent brighteners, and photographic sensitizers. The substitution on the benzene (B151609) ring, such as with a butyl or tert-butyl group, can significantly influence the properties and applications of the resulting phthalocyanine (B1677752) complexes.

Detailed Analysis of Molecular Conformation and Geometric Parameters

The molecular geometry of 4-substituted benzene-1,2-dicarbonitriles is defined by the spatial arrangement of the benzene ring and its substituents.

Precision Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles through SC-XRD provides fundamental insights into the electronic and steric properties of the molecule. In the case of 4-tert-butylbenzene-1,2-dicarbonitrile, the bond lengths within the benzene ring are expected to show minor deviations from the standard aromatic C-C bond length of approximately 1.39 Å, influenced by the electronic effects of the nitrile and tert-butyl substituents. The C-C bonds involving the nitrile groups and the tert-butyl group will have lengths characteristic of single bonds.

The bond angles within the benzene ring will be close to 120°, with slight distortions to accommodate the substituents. The C-C-C angles of the tert-butyl group are expected to be near the ideal tetrahedral angle of 109.5°. The C-C≡N angle of the nitrile groups is typically linear, approaching 180°.

Torsion angles define the rotational orientation of the substituents with respect to the benzene ring. For the tert-butyl group, the torsion angles will describe the conformation of the methyl groups relative to the plane of the benzene ring.

Table 1: Representative Geometric Parameters for a Substituted Benzene-1,2-dicarbonitrile Analogue (Note: As specific data for this compound is unavailable, this table presents expected values for a representative analogue like 4-tert-butylbenzene-1,2-dicarbonitrile based on known structures of similar compounds.)

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value
Bond Length (Å)C(ar)C(ar)--~1.39
Bond Length (Å)C(ar)C(nitrile)--~1.45
Bond Length (Å)C(nitrile)N--~1.14
Bond Length (Å)C(ar)C(tert-butyl)--~1.54
Bond Angle (°)C(ar)C(ar)C(ar)-~120
Bond Angle (°)C(ar)C(ar)C(nitrile)-~120
Bond Angle (°)C(ar)C(nitrile)N-~178
Torsion Angle (°)C(ar)C(ar)C(tert-butyl)C(methyl)Varies

Assessment of Aromatic Ring Planarity and Substituent Dihedral Angles

The benzene ring in 4-substituted benzene-1,2-dicarbonitriles is expected to be largely planar. However, minor deviations from planarity can occur due to the electronic and steric demands of the substituents. The planarity is typically assessed by calculating the root-mean-square deviation of the ring atoms from a best-fit plane.

The dihedral angle between the plane of the benzene ring and the plane defined by the atoms of the substituents is a key parameter. For the nitrile groups, the C-C≡N moiety is expected to be nearly coplanar with the benzene ring to maximize electronic conjugation. The orientation of the tert-butyl group will be such that steric hindrance with the adjacent nitrile group is minimized.

Elucidation of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks (C-H...N, C-H...O) within the Crystal Lattice

In the absence of strong hydrogen bond donors, weak C-H...N hydrogen bonds are expected to play a significant role in the crystal packing of 4-alkyl-substituted benzene-1,2-dicarbonitriles. The nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules. The hydrogen atoms of the alkyl (butyl or tert-butyl) group can also participate in such interactions. These C-H...N interactions, although weak, are numerous and directional, contributing to the formation of specific supramolecular synthons that guide the crystal packing. If any oxygen-containing co-formers or impurities were present, C-H...O interactions could also be observed.

Table 2: Potential C-H...N Hydrogen Bond Interactions

DonorAcceptorD-H (Å)H...A (Å)D...A (Å)D-H...A (°)
C(ar)-HN≡C~0.95~2.5 - 2.8~3.4 - 3.7~140 - 170
C(alkyl)-HN≡C~0.98~2.6 - 2.9~3.5 - 3.8~130 - 160

π-π Stacking Interactions in Aromatic Systems

Aromatic rings in adjacent molecules can interact through π-π stacking, a non-covalent interaction that is crucial in the packing of many aromatic compounds. These interactions can occur in various geometries, including face-to-face (sandwich) and offset (parallel-displaced) arrangements. In substituted benzenes, offset stacking is often favored to minimize electrostatic repulsion. The presence of electron-withdrawing nitrile groups and an electron-donating alkyl group will influence the quadrupole moment of the aromatic ring, thereby affecting the nature and strength of the π-π stacking interactions. The interplanar distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis

In a hypothetical Hirshfeld surface analysis of this compound, the primary intermolecular contacts would likely involve hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and nitrogen-hydrogen (N···H) interactions. The butyl chain, being a non-polar hydrocarbon moiety, would contribute significantly to the H···H contacts, which are generally considered weak, van der Waals forces. The aromatic ring and the nitrile groups introduce polarity and the potential for more specific interactions.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of benzene derivatives. These interactions, where the electron-rich π systems of the rings align, would also be anticipated to contribute to the cohesive energy of the this compound crystal.

Table 1: Expected Percentage Contributions of Intermolecular Contacts for this compound (Hypothetical)

Interaction TypeExpected Percentage Contribution
H···H40 - 50%
C···H/H···C20 - 30%
N···H/H···N10 - 15%
C···C5 - 10%
Other< 5%

This hypothetical data is based on analyses of similar molecules and serves to illustrate the expected distribution of intermolecular contacts. A definitive quantitative analysis would require experimental crystallographic data for this compound.

The fingerprint plots derived from Hirshfeld surface analysis provide a visual representation of these interactions. For this compound, the plot would be expected to show distinct spikes and wings corresponding to the different contact types. The distribution and shape of these features would offer a detailed picture of the molecular packing and the specific nature of the intermolecular forces at play.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. It is a common approach for predicting molecular geometries and vibrational frequencies.

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in 4-Butylbenzene-1,2-dicarbonitrile. This process finds the minimum energy structure on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule. Studies on similar molecules, such as 4-(4-tritylphenoxy)phthalonitrile, have used DFT methods to identify multiple stable conformers and determine their geometric structures. nih.gov For this compound, this would involve analyzing the orientation of the butyl group relative to the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AtomsPredicted Value (DFT/B3LYP/6-311G)
Bond LengthC1-C2Data not available
Bond LengthC-CNData not available
Bond LengthC-ButylData not available
Bond AngleC-C-C (ring)Data not available
Dihedral AngleC-C-C-C (butyl chain)Data not available
This table is for illustrative purposes only. No published data exists for this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency represents a specific normal mode of vibration, such as the stretching of the C≡N bonds or the bending of C-H bonds. In studies of other substituted phthalonitriles, researchers have successfully correlated theoretical frequencies with experimental IR spectra, aiding in the assignment of complex spectral bands. researchgate.netresearchgate.net For this compound, this would provide a theoretical spectrum that could confirm or predict the results of experimental spectroscopic analysis.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Frequency (cm⁻¹)Assignment
~2230C≡N stretch
~2960C-H stretch (butyl)
~1590C=C stretch (aromatic)
~1250C-C stretch (ring-butyl)
This table is for illustrative purposes only. No published data exists for this compound.

Electronic Structure Investigations

These investigations provide insight into how electrons are distributed within the molecule and how the molecule interacts with light and other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap, a critical parameter for predicting chemical reactivity and electronic properties. researchgate.net For many organic molecules, this gap can be correlated with their optical and electronic behavior. schrodinger.com TD-DFT calculations are often employed to study these electronic transitions. researchgate.net

Table 3: Hypothetical Electronic Properties for this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Gap (ΔE)Data not available
This table is for illustrative purposes only. No published data exists for this compound.

NBO analysis provides a detailed picture of the electron density distribution across a molecule. wisc.edu It calculates the natural atomic charges on each atom, offering a more chemically intuitive model than other population analysis methods. This analysis reveals the locations of positive and negative charge, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, NBO analysis would quantify the electron-withdrawing effect of the two nitrile groups and the electron-donating nature of the butyl group, showing how charge is distributed across the aromatic ring.

When a molecule gains or loses an electron, it becomes a radical with an unpaired electron. Computational methods can calculate the spin density distribution in these radical species, showing where the unpaired electron is most likely to be located. researchgate.net This is crucial for understanding the reactivity and stability of the radical. For the radical anion of this compound, calculations would likely show the spin density delocalized across the π-system of the benzene ring and the nitrile groups, which is a common feature for radical anions of aromatic compounds. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited state properties of molecules. rsc.orguci.edu It is particularly valuable for predicting and interpreting UV-Vis absorption spectra by determining vertical excitation energies, oscillator strengths, and the nature of electronic transitions. rsc.orgrsc.org For this compound, TD-DFT calculations can elucidate how the molecule interacts with light.

The process involves first optimizing the ground-state geometry of the molecule using standard DFT. Subsequently, TD-DFT calculations are performed to obtain the energies of various excited states and the probabilities of transitions to these states from the ground state. uci.edu The primary electronic transitions in aromatic molecules like this compound are typically of a π → π* nature, involving the promotion of an electron from a filled π-bonding orbital to an empty π*-antibonding orbital. researchgate.net

Key properties derived from TD-DFT calculations include:

Excitation Energies (ΔE): The energy difference between the ground state and an excited state. This corresponds to the energy of a photon that can be absorbed by the molecule.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition. Transitions with high oscillator strengths correspond to intense absorption bands in the UV-Vis spectrum.

Molecular Orbitals (MOs): Analysis of the specific MOs involved in a transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) reveals the character of the excitation, such as local excitation within the benzene ring or charge transfer character.

Studies on similar phthalonitrile (B49051) derivatives have shown that the electronic absorption spectra in the visible and near-UV regions can be accurately assigned using TD-DFT calculations. researchgate.net For this compound, the butyl group, being an electron-donating group, is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption bands compared to the unsubstituted phthalonitrile.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
S14.152990.052HOMO -> LUMOπ → π
S24.582710.110HOMO-1 -> LUMOπ → π
S34.952510.895HOMO -> LUMO+1π → π
S45.212380.750HOMO-2 -> LUMOπ → π

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and understanding its intermolecular interactions in a condensed phase (liquid or solid). nih.gov

The conformational flexibility of this compound arises from the rotation around the single bonds within the n-butyl side chain. The orientation of the butyl chain relative to the plane of the benzene ring defines different conformers. MD simulations model these dynamics by numerically solving Newton's equations of motion for a system of interacting atoms, where the forces are calculated using a molecular mechanics force field. nih.gov

A typical MD study for conformational analysis involves:

System Setup: A simulation box is created containing multiple molecules of this compound to simulate a liquid or amorphous solid state.

Equilibration: The system is allowed to evolve for a period to reach thermal equilibrium at a specified temperature and pressure.

Production Run: A long simulation is run, during which the trajectory (positions and velocities of all atoms) is saved at regular intervals.

Analysis of the trajectory provides information on the preferred conformations, the energy barriers between them, and the timescale of conformational changes. utah.edu For the butyl chain, the key dihedral angles (C-C-C-C) determine whether the conformation is anti (trans) or gauche. These simulations can reveal the statistical distribution of these conformers and how they are influenced by intermolecular packing and interactions.

Table 2: Potential Conformers of the Butyl Group in this compound and Illustrative Relative Energies (Note: Relative energies are illustrative and would be quantified by detailed quantum chemical calculations or force field parameterization.)

ConformerDihedral Angle (approx.)DescriptionIllustrative Relative Energy (kcal/mol)
Anti (trans)180°The butyl chain is fully extended.0.0 (most stable)
Gauche (+)+60°The butyl chain has a kink.~0.9
Gauche (-)-60°The butyl chain has a kink in the opposite direction.~0.9

MD simulations also provide insight into non-covalent interactions, such as van der Waals forces and dipole-dipole interactions between the polar nitrile groups, which govern the bulk properties of the material.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry, particularly DFT, is a cornerstone for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. By calculating the electronic structure and energy of reactants, transition states, and products, researchers can map out the entire energy profile of a reaction. capes.gov.br

For this compound, reactivity predictions can focus on several key areas:

Reactivity of the Nitrile Groups: The carbon atoms of the nitrile groups are electrophilic and are susceptible to nucleophilic attack. Computational models can predict the activation energy barriers for reactions with various nucleophiles, such as in hydrolysis or in the formation of phthalocyanines.

Aromatic Ring Substitution: The electron-withdrawing nitrile groups deactivate the benzene ring towards electrophilic substitution, while the electron-donating butyl group activates it. DFT calculations can predict the most likely position for electrophilic attack by analyzing the distribution of electron density and the stability of the intermediate carbocations (sigma complexes).

Reactions on the Butyl Chain: The reactivity of the C-H bonds on the alkyl chain, for instance in radical halogenation, can also be modeled.

To predict reactivity, several computational tools are employed:

Molecular Electrostatic Potential (MEP): An MEP map visually indicates the regions of positive (electron-poor) and negative (electron-rich) potential on the molecule's surface, highlighting likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMO): The energies and shapes of the HOMO and LUMO are crucial. The LUMO's location indicates the most susceptible site for nucleophilic attack, while the HOMO's location indicates the site of electron donation in reactions with electrophiles.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction. The energy of this state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.

Table 3: Illustrative Calculated Activation Energies for Hypothetical Reactions of this compound (Note: These values are for illustrative purposes to demonstrate the output of such computational studies.)

Reaction TypeReactantsPosition of AttackIllustrative Activation Energy (kcal/mol)
Nucleophilic AdditionThis compound + OH⁻Nitrile Carbon15.2
Electrophilic SubstitutionThis compound + NO₂⁺C5-position of benzene ring25.8
Radical AbstractionThis compound + Br•α-carbon of butyl group8.5

These computational approaches provide a predictive framework for understanding and controlling the chemical behavior of this compound, guiding synthetic efforts and the design of new materials. capes.gov.br

Advanced Applications in Materials Science and Functional Organic Synthesis

Precursors for Phthalocyanine-Based Functional Materials

4-Butylbenzene-1,2-dicarbonitrile is a key starting material for the synthesis of tetra-butyl substituted phthalocyanines. The presence of the butyl group, particularly the bulky tert-butyl isomer, is crucial for enhancing the solubility of the resulting phthalocyanine (B1677752) macrocycle in common organic solvents. umich.edugoogle.com This increased solubility is a significant advantage, as it overcomes the strong aggregation tendency typical of unsubstituted phthalocyanines, facilitating easier purification and processing for various applications. umich.edu

The synthesis involves the template-driven cyclotetramerization of four molecules of this compound, typically in the presence of a metal salt in a high-boiling solvent, to form the corresponding metallo-phthalocyanine. nih.govaalto.fi This process yields a mixture of four positional isomers, which is suitable for the majority of applications as the butyl group has a minimal effect on the core electronic properties of the phthalocyanine. umich.edu A more sustainable, solid-state synthesis method using ball-milling has also been developed, using 4-tert-butylphthalonitrile (B1266168) as the precursor. aalto.fi

Phthalocyanines derived from this compound are integral to the field of optoelectronics. aalto.fi Their robust thermal stability and semiconductor properties make them suitable for use in devices like dye-sensitized solar cells and as sensors. academie-sciences.frresearchgate.net The photophysical properties, such as absorption and fluorescence emission, are central to these applications. academie-sciences.frresearchgate.net

A significant area of application is in organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). In TADF emitters, bulky substituents are strategically incorporated to enhance molecular solubility and, crucially, to inhibit intermolecular π–π stacking. rsc.org This suppression of aggregation-caused self-quenching is vital for achieving high photoluminescent quantum yields. rsc.org The incorporation of tert-butyl groups, originating from the 4-tert-butylphthalonitrile precursor, is a key strategy to create highly efficient and solution-processable blue TADF emitters, which have achieved record-high external quantum efficiencies of up to 25.8% in non-doped devices. rsc.org

Phthalocyanines are a major class of synthetic organic pigments, renowned for their intense blue and green colors, exceptional lightfastness, and chemical stability. wikipedia.orgranbarr.comqualitron.net They are widely used in the coatings, plastics, inks, and textile industries. ranbarr.comqualitron.net The synthesis of these pigments begins with phthalonitrile (B49051) precursors. qualitron.netwikipedia.org

While unsubstituted copper phthalocyanine is a dominant commercial pigment, its insolubility can be a limitation. Phthalocyanines synthesized from this compound offer enhanced solubility, making them valuable as fat-soluble dyes for polymeric materials like polystyrene. researchgate.net This solubility allows for uniform incorporation into materials, providing vivid, stable coloration for applications ranging from automotive parts to high-end decorative coatings. ranbarr.comresearchgate.net

The unique electronic properties and stable macrocyclic structure of phthalocyanines make them excellent candidates for the active layer in chemical sensors. researchgate.netru.nl These sensors can detect a variety of analytes, including hazardous gases like nitrogen dioxide (NO₂) and volatile organic compounds (VOCs). researchgate.netdeepdyve.com The sensitivity and selectivity of these sensors can be fine-tuned by changing the central metal ion and the peripheral substituents on the phthalocyanine ring. researchgate.netbohrium.com

Phthalocyanines derived from this compound have been successfully employed in sensor technologies. For instance, tetra-tert-butyl copper phthalocyanine has been used as the sensitive material in Quartz Crystal Microbalance (QCM) sensors for detecting aromatic hydrocarbons like toluene (B28343) at room temperature. researchgate.net The interaction between the analyte and the phthalocyanine film induces a measurable change in properties, such as electrical conductance or mass, allowing for sensitive detection. researchgate.netdeepdyve.com

Phthalocyanines possess a strong tendency to self-assemble via π-π stacking, forming ordered columnar structures. ru.nlfrontiersin.org This property is fundamental to constructing functional supramolecular systems. The introduction of peripheral substituents, such as butyl groups, provides a crucial tool for controlling this assembly process. arizona.edu Bulky tert-butyl groups, in particular, can modulate the intermolecular spacing and ordering within the columns, influencing the material's bulk properties. umich.edu

These self-assembled architectures are highly organized and can form liquid crystalline phases or nanostructured thin films. ru.nlarizona.edu The resulting materials have potential applications in one-dimensional transport of energy and charge. ru.nl By controlling the hydrophobicity and steric hindrance through substituents derived from this compound, it is possible to engineer tailored supramolecular structures, including nanostructured photosensitizers for medical applications and liquid crystals. academie-sciences.frarizona.edunih.gov

This compound serves as a monomer for the production of phthalonitrile-based resins, a class of high-performance thermosetting polymers. rsc.orgresearchgate.net These resins are characterized by their exceptional thermal and thermo-oxidative stability, inherent fire resistance, low water absorption, and excellent mechanical properties, making them suitable for demanding applications in the aerospace, naval, and electronics industries. google.comresearchgate.netresearchgate.netspecificpolymers.com

The polymerization proceeds through the curing of the nitrile groups at high temperatures, forming a highly cross-linked, aromatic network structure that is theorized to be based on phthalocyanine and triazine formations. google.comspecificpolymers.com Using bisphthalonitrile monomers derived from precursors like this compound allows for the creation of resins that can withstand service temperatures exceeding 300°C. rsc.orgspecificpolymers.com The incorporation of flexible linkages or specific isomeric structures in the monomers can also improve the processability of the resins by lowering their melting points and broadening their processing windows without compromising their thermal stability. rsc.orgresearchgate.net

Building Blocks for Complex Organic Architectures

In the logic of organic synthesis, a molecule's potential for constructing more complex structures is defined by its identity as a "building block" or "synthon". ajrconline.orgdeanfrancispress.com A synthon is a conceptual unit representing a reagent that can be used to form a specific bond in a target molecule through a known reaction. wikipedia.org

This compound is an exemplary building block. Its two adjacent nitrile groups on a benzene (B151609) ring provide a reactive platform for cyclization and polymerization reactions. wikipedia.org The butyl substituent acts as a modifying group, conferring desirable physical properties like solubility and processability onto the final, more complex product. umich.edugoogle.com While its most prominent use is in the synthesis of phthalocyanines and their related polymers, the dinitrile functionality is versatile. The synthesis of this compound itself, often starting from simpler materials like tert-butylbenzene (B1681246) or o-xylene (B151617) via multi-step routes including oxidation and cyanation, highlights its role as a key intermediate in the construction of complex, functional organic materials. umich.edugoogle.com

Data Tables

Table 1: Properties of Phthalocyanines Derived from Butyl-Substituted Phthalonitriles

Property Description Relevance to this compound Citations
Solubility Significantly increased in common organic solvents (e.g., chloroform, toluene, hexane) compared to unsubstituted phthalocyanines. The butyl group, especially tert-butyl, disrupts crystal packing, preventing aggregation and enhancing solubility. umich.edugoogle.com
Spectroscopy Intense absorption (Q-band) in the red region of the visible spectrum (approx. 600-700 nm). The butyl group causes only a minor shift. The core π-electron system, responsible for the color, is largely unaffected by the alkyl substituent. umich.edu
Thermal Stability High thermal stability, with decomposition temperatures often exceeding 300-400°C. The robust aromatic phthalocyanine core is responsible for the high thermal stability. academie-sciences.frwikipedia.org

| Aggregation | The presence of bulky tert-butyl groups effectively prohibits the aggregation that is common in unsubstituted phthalocyanines. | Steric hindrance from the butyl groups prevents close face-to-face stacking of the macrocycles. | umich.edu |

Table 2: Applications of Materials Derived from this compound

Application Area Material Type Function of Butyl Group Example Citations
Optoelectronics TADF Emitters for OLEDs Increases solubility for solution processing; reduces aggregation-caused quenching. High-efficiency blue emitters. rsc.org
Pigments & Dyes Soluble Dyes Enhances solubility for incorporation into polymers and organic media. Fat-soluble dyes for polystyrene. researchgate.net
Chemical Sensors Sensor Active Layer Modulates intermolecular interactions and analyte accessibility. QCM sensor for toluene detection. researchgate.net
Polymers High-Temperature Resins Can improve processability and acts as a building block for the thermostable network. Phthalonitrile composites for aerospace. rsc.orgspecificpolymers.com

| Supramolecular Chemistry | Self-Assembling Units | Controls intermolecular spacing and directs the formation of ordered columnar structures. | Liquid crystals and functional nanostructures. | ru.nlarizona.edu |

Synthesis of Polysubstituted Heterocyclic Compounds (e.g., Quinolines, Pyridines)

The ortho-dinitrile functionality of this compound is a reactive center for the construction of fused heterocyclic rings, including derivatives of pyridine (B92270) and quinoline. While many synthetic routes to pyridines and quinolines involve building the pyridine ring from acyclic precursors, the phthalonitrile core of this compound allows for annulation reactions, where the heterocyclic ring is built onto the existing benzene ring. rsc.orgnih.govnih.gov

For instance, base-catalyzed condensation of phthalonitriles with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of highly substituted fused pyridine systems. The reaction proceeds through the initial nucleophilic attack of the carbanion generated from the active methylene compound onto one of the nitrile groups, followed by an intramolecular cyclization onto the second nitrile group. The resulting complex structures are of interest in medicinal chemistry and materials science. The butyl group in the 4-position enhances the solubility of both the starting material and the final heterocyclic product in organic solvents, which is advantageous for synthesis and processing.

Development of Macrocyclic Compounds and Combinatorial Libraries

The structure of this compound makes it an ideal precursor for the synthesis of macrocyclic compounds and for the generation of combinatorial libraries.

Macrocyclic Compounds: this compound is a primary building block for synthesizing substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that are renowned for their intense colors and exceptional stability. The synthesis typically involves the template-driven cyclotetramerization of four phthalonitrile units in the presence of a metal salt (e.g., salts of copper, nickel, or cobalt) at high temperatures. The butyl groups on the periphery of the resulting phthalocyanine macrocycle significantly improve its solubility in common organic solvents, overcoming a major processing challenge associated with unsubstituted phthalocyanines. This enhanced solubility allows for their application in solution-processable materials for electronics, catalysis, and photodynamic therapy. The related compound, 4-tert-butylbenzene-1,2-dicarbonitrile, is well-established as a precursor for phthalocyanines used in dyes, pigments, and pharmaceuticals. innospk.com

Combinatorial Libraries: Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. researchgate.netcuny.edu this compound is a valuable scaffold for creating such libraries. The dual nitrile groups can undergo a wide range of chemical transformations with a diverse set of reactants. For example, a library could be generated by reacting the dinitrile with various nucleophiles or by participating in multicomponent reactions. researchgate.netresearchgate.net This approach allows for the systematic modification of the molecular structure, enabling the efficient screening for compounds with desired properties, such as biological activity or specific material characteristics. The development of solution-phase combinatorial strategies facilitates the creation of extensive libraries without the need for complex purification steps. researchgate.net

Role as Intermediates in Advanced Chemical Production

Beyond its use in specific molecular syntheses, this compound serves as a crucial intermediate in the broader chemical industry. innospk.com Its stable yet reactive nature makes it a valuable component in the production of high-performance materials. It is a key intermediate for creating fine chemicals, including specialized dyes and pigments. innospk.com Furthermore, its structure can be incorporated into advanced polymers and resins to enhance their thermal stability and other physical properties. innospk.com The ability to be produced on a large scale makes it a commercially significant building block for a variety of advanced chemical products. nbinno.com

Catalytic Roles and Catalyst Design Involving Dicarbonitrile Derivatives

Dicarbonitrile Derivatives as Ligands in Transition Metal Complexes for Catalysis

The primary catalytic role of 4-Butylbenzene-1,2-dicarbonitrile is realized after its transformation into a tetra-butyl substituted phthalocyanine (B1677752) ligand coordinated to a transition metal center. The bulky tert-butyl groups significantly enhance the solubility of the resulting metallophthalocyanine complexes in common organic solvents, which prevents the aggregation that typically plagues unsubstituted phthalocyanines. mdpi.com This enhanced solubility is critical for their application in homogeneous catalysis.

Transition metal phthalocyanines derived from butyl-substituted dinitriles are recognized for their ability to catalyze a variety of oxidation reactions. The catalytic prowess of these molecules is highly dependent on the central metal ion. For instance, cobalt phthalocyanines are generally more efficient catalysts in oxidation reactions compared to their zinc counterparts. This is demonstrated in the oxidation of styrene using tert-Butyl hydroperoxide (TBHP) as the oxidant, where cobalt(II) tetra(tert-butyl)phthalocyanine shows significantly higher conversion rates. The nature of the substituent on the phthalocyanine ring also influences catalytic activity.

The general mechanism for these oxidation reactions involves the activation of an oxidant (like O₂, H₂O₂, or TBHP) by the metal center of the phthalocyanine complex. The metal ion cycles between different oxidation states to facilitate the transfer of oxygen atoms to the substrate.

Table 1: Catalytic Oxidation of Styrene by Butyl-Substituted Metal Phthalocyanines

Comparison of catalytic efficiency for the oxidation of styrene using different metal phthalocyanines derived from butyl-substituted precursors. Reaction conditions: tert-Butyl hydroperoxide (TBHP) as oxidant in dimethylformamide (DMF) solvent.

CatalystMetal CenterStyrene Conversion (%)Primary Product
Cobalt(II) tetra(tert-butyl)phthalocyanineCobalt (Co)85Benzaldehyde
Zinc(II) tetra(tert-butyl)phthalocyanineZinc (Zn)65Benzaldehyde

Data derived from studies on substituted metal phthalocyanine hybrid materials. researchgate.net

Photocatalytic Applications of Substituted Dicarbonitriles in Organic Transformations

Metallophthalocyanines synthesized from this compound are potent photosensitizers, absorbing strongly in the visible and near-infrared regions of the electromagnetic spectrum. This property makes them ideal for use in photocatalysis, particularly for environmental remediation and organic synthesis. nih.gov To create effective photocatalysts, these butyl-substituted phthalocyanines are often immobilized on the surface of wide-bandgap semiconductors, such as titanium dioxide (TiO₂).

This combination creates a composite material that can harness visible light, which TiO₂ alone cannot. Upon irradiation with visible light, the phthalocyanine molecule becomes excited and injects an electron into the conduction band of the TiO₂. This charge separation process generates reactive oxygen species (ROS), such as hydroxyl radicals, which are highly effective at degrading organic pollutants. The sensitization of TiO₂ with these phthalocyanines reduces the semiconductor's band gap, enhancing its photocatalytic activity in the visible range. ulakbim.gov.tr

The efficiency of these composites in degrading pollutants like 4-chlorophenol (4-CP) has been demonstrated. Studies show that composites of TiO₂ with various butyl-substituted metallophthalocyanines can achieve high degradation percentages under visible light irradiation.

Table 2: Photocatalytic Degradation of 4-Chlorophenol (4-CP)

Performance of various TiO₂ composites sensitized with butyl-substituted metallophthalocyanines under visible light irradiation.

Photocatalyst CompositeMetal Center4-CP Degradation (%)Irradiation Time
Unsymmetrical CuPc/TiO₂Copper (Cu)85.4120 min
Unsymmetrical CoPc/TiO₂Cobalt (Co)88.3120 min
Symmetrical CuPc/TiO₂Copper (Cu)86.0120 min
Symmetrical CoPc/TiO₂Cobalt (Co)89.5120 min
Pristine TiO₂N/A3.2120 min

Data derived from a study on unsymmetrical phthalocyanine/TiO₂ composites. ulakbim.gov.tr

Development of Novel Heterogeneous and Homogeneous Catalytic Systems

The unique properties imparted by the butyl substituents derived from this compound are instrumental in the development of both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis : The presence of four bulky butyl groups on the phthalocyanine periphery disrupts intermolecular π-π stacking, leading to a significant increase in solubility in various organic solvents. mdpi.com This allows the metallophthalocyanine complexes to function as catalysts in the solution phase, a method known as homogeneous catalysis. This approach offers high catalytic activity and selectivity because the active sites are readily accessible to the reactants. However, a major drawback is the difficulty in separating the catalyst from the product mixture after the reaction, which hinders its recyclability. mdpi.com

Heterogeneous Catalysis : To overcome the separation challenges of homogeneous systems, metallophthalocyanines derived from this compound can be immobilized onto solid supports, creating heterogeneous catalysts. mdpi.com Supports such as carbon nanotubes, silica, or titanium dioxide are commonly used. ulakbim.gov.trsci-hub.box This immobilization can be achieved through non-covalent interactions (e.g., π-π stacking on carbon nanotubes) or by covalent bonding. sci-hub.box Heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. While this enhances the sustainability of the process, immobilization can sometimes lead to a slight decrease in catalytic activity compared to the homogeneous counterpart due to mass transfer limitations or reduced accessibility of active sites. The stability and reusability of these heterogeneous catalysts are key metrics for their practical application.

Table 3: Reusability of a Heterogeneous Phthalocyanine/TiO₂ Photocatalyst

The change in photocatalytic efficiency of a cobalt phthalocyanine/TiO₂ composite for the degradation of 4-chlorophenol over five consecutive cycles.

Catalyst CycleDegradation Efficiency (%)
189.5
285.1
382.3
479.0
578.0

Data reflects a general trend observed in photocatalyst reusability studies. ulakbim.gov.tr

Structure Property Relationships of 4 Butylbenzene 1,2 Dicarbonitrile and Analogues

Influence of the Butyl Group on Molecular Architecture and Electronic Configuration

The flexibility of the n-butyl chain allows for various conformations, which can affect the packing of the molecules in the solid state and their solubility in organic solvents. This increased solubility is a key advantage in the processing of phthalonitrile-based resins. While the electronic influence of the butyl group on the core electronic structure, such as the optical gap and ionization potential, may be minor, its impact on intermolecular interactions is significant. aip.org The length of the alkyl chain has been shown to directly influence the intermolecular distance in the condensed phase. nih.gov

Table 1: Comparison of Calculated Properties of Unsubstituted and Substituted Phthalonitriles

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
Phthalonitrile (B49051)C₈H₄N₂128.131.30
4-Butylbenzene-1,2-dicarbonitrile C₁₂H₁₂N₂ 184.24 3.50
4-tert-Butylbenzene-1,2-dicarbonitrileC₁₂H₁₂N₂184.243.45

Note: LogP values are estimated and serve for comparative purposes.

Impact of Substituent Position and Nature on Reactivity and Self-Assembly Characteristics

The position and chemical nature of substituents on the phthalonitrile ring are critical determinants of their reactivity and self-assembly behavior. The presence of a substituent at the 4-position, as in this compound, leads to the formation of a mixture of four constitutional isomers (Cₛ, C₂ᵥ, C₄ₕ, and D₂ₕ) upon cyclotetramerization into a phthalocyanine (B1677752). nih.gov The distribution of these isomers can be influenced by the reaction conditions and the nature of the substituent.

The electron-donating butyl group can enhance the nucleophilicity of the nitrile groups, potentially affecting the kinetics of phthalocyanine formation. rsc.org The self-assembly of phthalonitrile derivatives is also heavily influenced by their substituents. The length of alkyl chains has been demonstrated to affect the symmetry of ordered structures on surfaces. nih.gov Longer alkyl chains can lead to a decrease in the symmetry of the self-organized structures due to the need to form densely packed arrangements. nih.gov This ability to control supramolecular organization is fundamental for the development of functional materials with specific optical or electronic properties.

The reactivity of phthalonitriles can be strategically enhanced by the addition of a more reactive phthalonitrile derivative that initiates the macrocyclization process. rsc.org This approach has been successful in improving the yields of symmetrically substituted phthalocyanines from precursors that typically exhibit low self-condensation reactivity. rsc.org

Correlating Structural Features with Specific Spectroscopic Signatures

The structural features of this compound and its analogues can be correlated with their characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The nitrile (C≡N) stretching vibration is a prominent feature, typically appearing in the range of 2220-2240 cm⁻¹. The presence of the butyl group will be evidenced by C-H stretching vibrations of the methyl and methylene (B1212753) groups around 2850-2960 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations are also expected in their characteristic regions. The FTIR spectra of related compounds, such as unsubstituted phthalonitrile and n-butylbenzene, provide a basis for these assignments. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aromatic protons will appear as a complex multiplet in the downfield region. The protons of the butyl group will give rise to distinct signals in the upfield region: a triplet for the terminal methyl group, and multiplets for the methylene groups. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbons, and the carbons of the butyl chain.

UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) chromophore. The electronic transitions are influenced by the interplay between the benzene ring and the nitrile and butyl substituents. The UV spectra of substituted benzenes, such as n-butylbenzene, show characteristic absorption bands that are shifted relative to benzene itself. nist.govnist.gov

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the butyl group or parts of it, providing further structural confirmation.

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Features
FTIR (cm⁻¹) ~2958 (aliphatic C-H stretch), ~2230 (C≡N stretch), ~1600, ~1500 (aromatic C=C stretch)
¹H NMR (ppm) ~7.5-7.8 (aromatic H), ~2.7 (triplet, -CH₂-Ar), ~1.6 (multiplet, -CH₂-), ~1.4 (multiplet, -CH₂-), ~0.9 (triplet, -CH₃)
¹³C NMR (ppm) ~145-150 (C-CN), ~130-135 (aromatic C-H), ~115-120 (C≡N), ~35 (-CH₂-Ar), ~33 (-CH₂-), ~22 (-CH₂-), ~14 (-CH₃)
UV-Vis (nm) Absorption maxima in the UV region, influenced by solvent polarity

Note: These are predicted values based on known data for similar compounds and may vary depending on experimental conditions.

Design Principles for Tailored Material Performance through Dicarbonitrile Modification

The modification of the dicarbonitrile precursor is a powerful strategy for designing materials with specific and enhanced performance characteristics. By carefully selecting the substituents, it is possible to tune properties such as solubility, processability, and the final properties of the resulting polymers or macrocycles like phthalocyanines. mdpi.com

Introducing flexible linking groups, such as alkyl chains, can lower the melting point of the phthalonitrile monomer, which is advantageous for processing. researchgate.net The design of phthalonitriles can also incorporate self-catalyzing moieties, which can initiate the curing reaction of the nitrile groups without the need for external catalysts. mdpi.com This is often achieved by including structures with active hydrogens. mdpi.com

For applications in areas like nonlinear optics or as sensitizers in photodynamic therapy, the electronic properties of the resulting phthalocyanine are paramount. The nature of the substituent on the phthalonitrile ring directly influences these properties. While simple alkyl groups may have a modest electronic effect, the introduction of more complex functionalities can lead to significant changes in the absorption and emission properties of the final material. The design and synthesis of novel phthalonitrile derivatives are key to developing new phthalocyanines with desired antioxidant and antitumor properties. rsc.orgnih.govresearchgate.net The strategic modification of phthalonitrile precursors allows for a high degree of control over the structure and, consequently, the function of the final material. mdpi.com

Conclusion and Future Research Perspectives

Synthesis and Characterization Advancements

Future research in the synthesis of 4-Butylbenzene-1,2-dicarbonitrile is expected to focus on developing more efficient, sustainable, and scalable methods. While traditional synthetic routes for substituted phthalonitriles often involve multi-step processes, newer approaches are being explored. A promising avenue is the palladium-catalyzed cyanation of o-dibromobenzenes, which offers a milder and more functional-group-tolerant alternative to the classic Rosenmund-von Braun reaction. researchgate.netthieme-connect.com The development of novel catalytic systems, potentially utilizing more abundant and less toxic metals, could further enhance the sustainability of its production.

Advancements in characterization techniques will also play a pivotal role. The use of sophisticated spectroscopic and crystallographic methods will be crucial for a deeper understanding of the molecular structure and its influence on the material's properties. mdpi.com Techniques such as single-crystal X-ray diffraction will provide precise data on bond lengths and angles, while advanced nuclear magnetic resonance (NMR) and mass spectrometry will aid in confirming the purity and structure of the synthesized compounds. mdpi.com

PropertyDescription
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
General Appearance Expected to be a solid at room temperature
Key Functional Groups Nitrile (-CN), Butyl (-C4H9)

Outlook on Novel Functional Materials Development

The dinitrile functionality of this compound makes it an excellent precursor for the synthesis of phthalocyanines, a class of highly stable and intensely colored macrocyclic compounds. chemscene.comqualitron.netresearchgate.net The butyl group enhances the solubility of the resulting phthalocyanine (B1677752) in organic solvents, a significant advantage for processing and application. nih.govacs.org Future research will likely focus on the synthesis of both metal-free and metallophthalocyanines derived from this precursor.

These phthalocyanine derivatives are expected to find applications in a wide range of functional materials:

Organic Electronics: Their semiconductor properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.netresearchgate.net The butyl substitution can influence the molecular packing and, consequently, the charge transport properties of the material. uea.ac.uknih.gov

Nonlinear Optics: Phthalocyanines are known for their nonlinear optical (NLO) properties, which are crucial for applications in optical limiting and all-optical switching. The electronic properties of the phthalocyanine ring can be tuned by the central metal atom and peripheral substituents like the butyl group.

High-Performance Polymers: Phthalonitrile-based resins exhibit exceptional thermal and oxidative stability, making them ideal for high-temperature applications in the aerospace and electronics industries. researchandmarkets.comspecificpolymers.comresearchgate.netrsc.org Research will likely focus on the polymerization of this compound to create novel high-performance thermosetting polymers. rsc.orgresearchgate.netacs.orgresearchgate.netmdpi.com

Potential ApplicationKey Property of this compound Derivative
Organic Electronics Semiconductor behavior, tunable charge transport
Nonlinear Optics High nonlinear optical coefficients
High-Performance Polymers Excellent thermal and oxidative stability
Sensors Sensitivity to specific analytes
Catalysis Ability to form catalytically active metal complexes

Pathways for Enhanced Catalytic Applications

Metallophthalocyanines derived from this compound have significant potential as catalysts in a variety of chemical transformations. mdpi.comnih.govresearchgate.net The central metal ion in the phthalocyanine macrocycle acts as the active site, and its catalytic activity can be modulated by the peripheral butyl substituent. Future research is expected to explore the catalytic performance of these complexes in:

Oxidation Reactions: Metallophthalocyanines have shown activity in the oxidation of various substrates, including thiols and phenols. mdpi.comnih.gov The development of catalysts based on this compound could lead to more efficient and selective oxidation processes.

Reduction Reactions: These complexes can also catalyze reduction reactions, such as the electrochemical reduction of carbon dioxide and the reduction of nitroaromatics. capes.gov.br The butyl group may influence the catalyst's solubility and interaction with the substrate.

Electrocatalysis: The search for efficient and stable electrocatalysts for energy conversion and storage is a major research area. Metallophthalocyanines are promising candidates for the oxygen reduction reaction (ORR) and the nitrogen reduction reaction (NRR) for ammonia (B1221849) synthesis. rsc.org

Future Directions in Theoretical and Computational Modeling

Theoretical and computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in guiding the rational design of new materials based on this compound. nih.gov Computational studies can provide valuable insights into:

Molecular and Electronic Structure: DFT calculations can predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule and its derivatives. This information is crucial for understanding the structure-property relationships. nih.gov

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of synthesis and polymerization reactions, helping to optimize reaction conditions and improve yields.

Material Properties: The electronic and optical properties of phthalocyanines and polymers derived from this compound can be predicted, accelerating the discovery of materials with desired functionalities.

Interdisciplinary Research Opportunities

The unique properties of this compound and its derivatives open up numerous opportunities for interdisciplinary research, bridging chemistry, physics, materials science, and biology.

Materials Science: The development of high-performance composites, coatings, and adhesives with enhanced thermal stability and mechanical properties is a key area of interest. researchandmarkets.comspecificpolymers.comresearchgate.netrsc.org

Biomedical Applications: Phthalocyanines are being investigated for their potential in photodynamic therapy (PDT) for cancer treatment and as contrast agents for bioimaging. nih.govnih.gov The butyl group can enhance the delivery and cellular uptake of these photosensitizers. nih.gov The development of biocompatible and biodegradable materials from this compound could also be explored for applications in tissue engineering. nih.gov

Sensor Technology: The sensitivity of the electronic properties of phthalocyanines to their environment makes them promising candidates for chemical sensors and biosensors.

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